Cannabidivarin diacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C23H30O4 |

|---|---|

分子量 |

370.5 g/mol |

IUPAC名 |

[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylphenyl] acetate |

InChI |

InChI=1S/C23H30O4/c1-7-8-18-12-21(26-16(5)24)23(22(13-18)27-17(6)25)20-11-15(4)9-10-19(20)14(2)3/h11-13,19-20H,2,7-10H2,1,3-6H3/t19-,20+/m0/s1 |

InChIキー |

MBGDBEJCYBXCOE-VQTJNVASSA-N |

異性体SMILES |

CCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C |

正規SMILES |

CCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Cannabidivarin Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and characterization of Cannabidivarin diacetate (CBDVA). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Introduction

Cannabidivarin (CBDV) is a naturally occurring, non-psychoactive cannabinoid found in the Cannabis sativa plant. Like its close analog cannabidiol (B1668261) (CBD), CBDV is the subject of growing scientific interest for its potential therapeutic applications. The acetylation of cannabinoids is a common chemical modification aimed at altering their physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.[1] this compound (CBDVA) is the di-acetylated derivative of CBDV, where both phenolic hydroxyl groups have been converted to acetate (B1210297) esters. This guide details a feasible synthetic route to CBDVA and the analytical methods for its comprehensive characterization.

Chemical Synthesis of this compound

The synthesis of this compound from Cannabidivarin can be achieved through a standard acetylation reaction of the phenolic hydroxyl groups. A widely used and effective method involves the use of acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a catalyst and solvent.[2]

Experimental Protocol: Acetylation of Cannabidivarin

Materials:

-

Cannabidivarin (CBDV)

-

Acetic Anhydride (Ac₂O)

-

Pyridine (dry)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Methanol (dry)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Cannabidivarin (1.0 equivalent) in dry pyridine (5-10 mL per mmol of CBDV).

-

Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. To this solution, add acetic anhydride (2.5-3.0 equivalents) dropwise while stirring. The excess of acetic anhydride ensures the complete di-acetylation of both phenolic hydroxyl groups.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material (CBDV) is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.

Yield and Purity Data (Hypothetical):

| Parameter | Value |

| Starting Material | Cannabidivarin (CBDV) |

| Product | This compound (CBDVA) |

| Theoretical Yield | Calculated based on stoichiometry |

| Actual Yield | 85-95% (expected) |

| Purity (post-chromatography) | >98% (as determined by HPLC/qNMR) |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Chemical Shifts (Predicted based on analogous compounds): [3][4][5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.0 | m |

| Olefinic Protons | 4.5 - 5.5 | m |

| Acetyl Protons (2 x CH₃) | 2.2 - 2.4 | s (6H) |

| Propyl Chain Protons | 0.8 - 2.6 | m |

| Cyclohexene (B86901) Ring Protons | 1.5 - 4.0 | m |

| Isopropenyl Protons | 1.7, 4.7 | s, br s |

Expected ¹³C NMR Chemical Shifts (Predicted based on analogous compounds): [3][6][7][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (2 x C=O) | 168 - 172 |

| Aromatic Carbons | 110 - 155 |

| Olefinic Carbons | 110 - 150 |

| Acetyl Carbons (2 x CH₃) | 20 - 25 |

| Propyl Chain Carbons | 14 - 38 |

| Cyclohexene Ring Carbons | 20 - 50 |

| Isopropenyl Carbons | 20, 110, 148 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₂₃H₃₀O₄ |

| Molecular Weight | 370.48 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Expected [M+H]⁺ (ESI) | 371.21 |

| Expected Fragmentation (EI) | Loss of acetyl groups (CH₃CO), cleavage of the propyl chain, and retro-Diels-Alder fragmentation of the cyclohexene ring are expected fragmentation pathways.[9][10][11] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized CBDVA.

HPLC Method Parameters (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | Longer than CBDV due to increased lipophilicity |

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the known activities of its parent compound, Cannabidivarin (CBDV), provide a strong basis for potential areas of investigation.

Known Signaling Pathways of Cannabidivarin (CBDV)

Recent studies have shown that CBDV can exert anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] Specifically, CBDV has been found to inhibit the lipopolysaccharide (LPS)-induced activation of TLR4 and its co-receptor MD2. This inhibition leads to the downstream suppression of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, resulting in a reduction of pro-inflammatory cytokine production.[12]

Signaling Pathway Diagram

Caption: Inhibition of the TLR4 signaling pathway by Cannabidivarin.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol for acetylation, coupled with the predicted analytical data, offers a solid foundation for researchers to produce and verify this semi-synthetic cannabinoid. The exploration of the known biological activities of the parent compound, CBDV, particularly its role in modulating the TLR4 signaling pathway, opens avenues for future research into the therapeutic potential of CBDVA. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine how the di-acetylation affects its biological activity and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 12. Frontiers | Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Cannabidivarin diacetate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cannabidivarin diacetate (CBDV diacetate), a derivative of the phytocannabinoid Cannabidivarin (CBDV). This document collates available chemical and physical data, outlines its molecular structure, and provides context for its potential biological activity based on its parent compound.

Core Chemical and Physical Data

This compound is structurally similar to other known phytocannabinoids and is primarily available as an analytical reference standard.[1] Its core quantitative data are summarized below for ease of reference.

| Property | Value | Source |

| CAS Number | 2552800-24-3 | [1][2] |

| Molecular Formula | C23H30O4 | [1] |

| Formula Weight | 370.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A 10 mg/ml solution in acetonitrile | [1] |

| Solubility | Acetonitrile: 10 mg/ml | [1] |

| SMILES | CCCC(C=C1OC(C)=O)=CC(OC(C)=O)=C1[C@H]2--INVALID-LINK--CCC(C)=C2 | [1] |

| InChI Code | InChI=1S/C23H30O4/c1-7-8-18-12-21(26-16(5)24)23(22(13-18)27-17(6)25)20-11-15(4)9-10-19(20)14(2)3/h11-13,19-20H,2,7-10H2,1,3-6H3/t19-,20+/m0/s1 | [1] |

| InChI Key | MBGDBEJCYBXCOE-VQTJNVASSA-N | [1] |

Molecular Structure

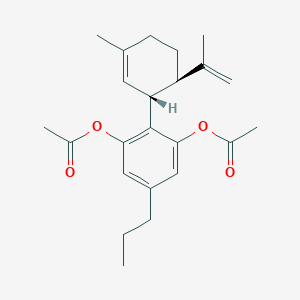

This compound is the diacetate ester of Cannabidivarin (CBDV). The molecular structure consists of a resorcinol (B1680541) core substituted with a propyl side chain and a monoterpene moiety, with acetate (B1210297) groups attached to the two hydroxyl groups of the resorcinol.

The IUPAC name for this compound is 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-1,3-benzenediol, 1,3-diacetate.[1]

Synthesis

The synthesis of cannabinoid compounds, including derivatives like this compound, can be achieved through various synthetic routes. One patented method describes the preparation of "this compound aldehyde" as an intermediate in a multi-step synthesis process.[3] This suggests that the synthesis likely involves the acetylation of Cannabidivarin or a precursor molecule. The acetylation process typically involves reacting the hydroxyl groups of the parent cannabinoid with an acetylating agent, such as acetic anhydride.

Potential Signaling Pathways and Biological Activity

The anti-epileptic activity of CBDV is thought to be mediated through its interaction with the transient receptor potential (TRP) channels, specifically TRPV1, TRPV2, and TRPA1.[6] CBDV acts as an agonist on these channels, leading to their activation and subsequent desensitization. This desensitization may reduce neuronal hyperexcitability, which is a key factor in seizure activity. It is hypothesized that this compound may act as a prodrug for CBDV, being metabolized in the body to release the active CBDV.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound|CAS 2552800-24-3|DC Chemicals [dcchemicals.com]

- 3. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 4. Cannabidivarin - Wikipedia [en.wikipedia.org]

- 5. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Solubility and Stability of Cannabidivarin Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Cannabidivarin diacetate (CBDVA). Given the limited publicly available data specific to CBDVA, this guide leverages information from its parent compound, Cannabidivarin (CBDV), and the closely related, well-studied molecule, Cannabidiol (B1668261) (CBD). The acetylation of the two phenolic hydroxyl groups in CBDV to form CBDVA is expected to alter its physicochemical properties, notably increasing its lipophilicity, which will influence its solubility and may enhance its stability against oxidative degradation. This document outlines known quantitative data, predicted solubility profiles, and inferred stability characteristics, alongside detailed experimental protocols for researchers to determine these properties empirically.

Solubility of this compound (CBDVA)

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation possibilities and bioavailability. Cannabinoids are notoriously lipophilic with poor aqueous solubility.[1] The addition of diacetate functional groups to CBDV is anticipated to further increase its lipophilicity.

Quantitative Solubility Data

To date, there is limited published quantitative solubility data for CBDVA. One available data point is provided in the table below.

| Solvent | Solubility | Temperature |

| Acetonitrile (B52724) | 10 mg/mL[2] | Not Specified |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for CBDVA can be predicted.[3] The presence of the lipophilic propyl chain and the terpene ring, combined with the ester functionalities, suggests high solubility in nonpolar and moderately polar aprotic solvents. The parent compound, CBD, is known to be soluble in solvents such as ethanol, methanol, DMSO, and dimethylformamide.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility of CBDVA | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate (B1210297), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Dipole-dipole interactions with the ester groups are expected to facilitate dissolution.[3] |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The significant nonpolar character of the molecule suggests good solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective for a wide range of organic compounds, including cannabinoids.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While the acetate groups reduce the potential for hydrogen bonding compared to CBDV, good solubility is still expected. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring in CBDVA should interact favorably with aromatic solvents.[3] |

| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | Low / Insoluble | Like other cannabinoids, CBDVA is expected to have very poor water solubility.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of CBDVA in various solvents.

Materials:

-

This compound (CBDVA) solid, >99% purity

-

Selected solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of CBDVA to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial and record the total mass.

-

Vortex the mixture for 2 minutes to facilitate initial dissolution.

-

Place the vials in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours to allow the solution to reach equilibrium.[6]

-

-

Sample Processing:

-

After the incubation period, visually confirm that excess solid CBDVA remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[6]

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.[6]

-

-

Quantification by HPLC:

-

Prepare a stock solution of CBDVA of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated, stability-indicating HPLC method. A common method for cannabinoids involves a C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid).[7][8]

-

The concentration of CBDVA in the original supernatant is calculated based on the calibration curve and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for determining CBDVA solubility.

Stability of this compound (CBDVA)

The chemical stability of an API is crucial for determining its shelf-life, storage conditions, and potential degradation products.[9] There are no specific stability studies published for CBDVA. However, the stability of CBD has been extensively studied, and this data can serve as a valuable proxy.[10][11] The acetylation of the phenolic hydroxyl groups in CBDVA may protect it from oxidation, a common degradation pathway for cannabinoids.[12] However, it also introduces ester bonds that can be susceptible to hydrolysis under acidic or basic conditions.

Inferred Stability Profile and Potential Degradation Pathways

Cannabinoids are generally susceptible to degradation by light, air (oxidation), heat, and acidic conditions.[12][13]

-

Temperature: CBD is relatively unstable at room temperature but can be stable for at least a year at 5°C.[10] CBDVA is likely to exhibit similar temperature sensitivity. Thermal stress can lead to degradation.

-

Light (Photostability): Exposure to light is a major factor in the degradation of cannabinoids, especially in solution.[13] Formulations containing CBDVA should be protected from light.

-

Oxidation: In the presence of air, cannabinoids can oxidize.[13] The primary degradation products of CBD oxidation are cannabielsoin (B57674) (CBE) and CBD-hydroxyquinone (HU-331).[14][15] While the diacetate groups may offer some protection, oxidative degradation is still a concern.

-

pH and Hydrolysis: Under acidic conditions, CBD can isomerize to form Δ9-THC and Δ8-THC.[12][16] CBDVA, having ester linkages, may undergo acid- or base-catalyzed hydrolysis to yield CBDV and acetic acid. The resulting CBDV would then be subject to its own degradation pathways.

Stability of CBD (Proxy Data)

The following table summarizes the stability of CBD under various stress conditions, which can be used to infer the potential stability of CBDVA.

| Condition | Observation for CBD | Potential Implication for CBDVA | Reference |

| Acidic (0.1 M HCl, 60°C, 24h) | Significant degradation. Formation of Δ9-THC and Δ8-THC. | Potential for hydrolysis of acetate groups to form CBDV, followed by isomerization of CBDV. | [17][18] |

| Basic (0.1 M NaOH, 60°C, 24h) | Some degradation observed. | Potential for base-catalyzed hydrolysis of acetate groups. | [17][18] |

| Oxidative (3.0% H₂O₂, 60°C, 24h) | Degradation products formed, including cannabielsoin (CBE). | Acetate groups may offer some protection, but oxidation is still likely. | [14][15][17] |

| Thermal (Solid, 40°C / 75% RH) | A significant decrease in the amount of CBD was observed after 180 days. | CBDVA solid is expected to be more stable than in solution but will degrade at elevated temperatures. | [10] |

| Thermal (in Oil, 40°C / 75% RH) | Significant degradation was observed after 90 days, with complete degradation after ~270 days in open vials. | CBDVA in solution is expected to be less stable than the solid form. | [10] |

| Photochemical | Light is the greatest single factor in the loss of cannabinoids in solution. | CBDVA solutions must be protected from light. | [13] |

Experimental Protocol for Stability Testing (ICH Guidelines)

This protocol outlines a forced degradation study and a long-term stability study for CBDVA, consistent with the International Council for Harmonisation (ICH) guidelines.[9][19][20]

Materials:

-

CBDVA solid or solution in a specific formulation

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating CBDVA from its potential degradation products)

Procedure:

A. Forced Degradation Study: The goal of a forced degradation study is to identify likely degradation products and establish the intrinsic stability of the molecule.[9]

-

Prepare Samples: Prepare solutions of CBDVA in a suitable solvent.

-

Expose to Stress Conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.[18]

-

Basic: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.[18]

-

Oxidative: Add H₂O₂ to a final concentration of 3%. Incubate at 60°C for 24 hours.[18]

-

Thermal: Incubate a sample at a high temperature (e.g., 80°C).

-

Photochemical: Expose a sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21]

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method, often coupled with mass spectrometry (MS) to identify degradation products.[7][17]

B. Long-Term and Accelerated Stability Study: This study is designed to determine the shelf-life of the drug substance or product.[19]

-

Prepare Batches: Prepare at least three primary batches of the CBDVA substance or final product in its proposed container closure system.

-

Storage Conditions: Place the batches into stability chambers under the following ICH-recommended conditions:[20]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for at least 12 months)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months)

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.[19]

-

-

Analysis: At each time point, analyze the samples for appearance, assay of CBDVA, and quantification of any degradation products using a validated stability-indicating HPLC method.

Caption: Workflow for conducting CBDVA stability studies.

Conclusion

This technical guide consolidates the limited available information on the solubility and stability of this compound and provides a framework for its empirical determination. The single reported solubility value in acetonitrile indicates good solubility in polar aprotic solvents, and its lipophilic nature suggests high solubility in other organic solvents but poor solubility in aqueous media.

While direct stability data for CBDVA is absent, information from CBD suggests that CBDVA will likely be sensitive to heat, light, and acid/base hydrolysis. The acetylation of the phenolic hydroxyls may confer some increased stability against oxidation. The provided experimental protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data to support the development of CBDVA as a therapeutic agent. Further research is essential to fully characterize the physicochemical properties of this promising cannabinoid derivative.

References

- 1. pharmtech.com [pharmtech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cbdworldnews.com [cbdworldnews.com]

- 5. Sciencemadness Discussion Board - CBD solubility in organic solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. cannabissciencetech.com [cannabissciencetech.com]

- 8. d-nb.info [d-nb.info]

- 9. snscourseware.org [snscourseware.org]

- 10. mdpi.com [mdpi.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]

- 13. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Characterizing the degradation of cannabidiol in an e-liquid formulation | Semantic Scholar [semanticscholar.org]

- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 16. Stability testing for medical Cannabis - What needs to be considered - GMP Journal [gmp-journal.com]

- 17. waters.com [waters.com]

- 18. waters.com [waters.com]

- 19. database.ich.org [database.ich.org]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. database.ich.org [database.ich.org]

In vitro binding affinity of Cannabidivarin diacetate to cannabinoid receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity of Cannabinoid Derivatives to Cannabinoid Receptors, with a Focus on Cannabidivarin (CBDV)

Introduction

The cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are significant targets for therapeutic drug development.[1] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of certain cannabinoids, while the CB2 receptor is mainly found in the immune system and peripheral tissues, playing a role in inflammatory processes.[1] Understanding the binding affinity of a ligand to these G protein-coupled receptors (GPCRs) is a critical first step in characterizing its pharmacological profile.[1]

Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid, has garnered research interest for its potential therapeutic benefits.[2] Unlike Δ⁹-tetrahydrocannabinol (THC), CBDV generally exhibits a low affinity for both CB1 and CB2 receptors.[2] This suggests that its biological effects may be mediated through other mechanisms or that it acts as a modulator of the endocannabinoid system rather than a direct agonist or antagonist.[2]

This technical guide provides a summary of the known binding affinities of CBDV and other key cannabinoids, details the standard experimental protocols for determining these values, and illustrates the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities of Selected Cannabinoids

The binding affinities of various cannabinoids to CB1 and CB2 receptors are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.[1]

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |

| Cannabidivarin (CBDV) | Low affinity | Low affinity | - |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 25.1 | 35.2 | Non-selective |

| Cannabidiol (CBD) | >1000 | >1000 | Low affinity for both |

| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 selective |

| 2-Arachidonoylglycerol (2-AG) | Binds to both | Binds to both | Full agonist at both |

| WIN55,212-2 (Synthetic) | 2.4 - 16.7 | 3.7 | Non-selective |

Note: The binding affinity for CBDV is qualitatively described as low, as specific Kᵢ values can vary between studies and experimental conditions. One study noted that in a [³H]-CP55,940 binding assay in human Sf9 cells, CBDV exhibited low affinity for the CB1 receptor but a higher affinity for CB2 (Kᵢ = 0.57 µM)[2].

Experimental Protocols: Competitive Radioligand Binding Assay

Radioligand binding assays are a reliable and widely used method for characterizing the interaction of a ligand with a receptor.[3][4] The following protocol outlines a typical filtration-based competitive binding assay to determine the binding affinity of a test compound like CBDV-diacetate for CB1 and CB2 receptors.

Materials and Reagents

-

Receptor Membranes: Commercially available cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.[1]

-

Radioligand: A suitable radiolabeled cannabinoid receptor agonist or antagonist with high affinity, such as [³H]CP-55,940 or [³H]WIN 55,212-2.[5]

-

Test Compound: The compound of interest (e.g., Cannabidivarin diacetate).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[5]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[5]

-

Scintillation Cocktail. [5]

-

96-well Filter Plates: (e.g., GF/B or GF/C glass fiber filters).[5]

-

Scintillation Counter. [5]

Procedure

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in the assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[5]

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:[5]

-

Total Binding: Radioligand and receptor membranes.

-

Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.

-

Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4][6]

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[5]

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[5]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Calculate Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Canonical signaling pathway of cannabinoid receptors (CB1/CB2).

Experimental Workflow for Competitive Radioligand Binding Assay

References

Exploratory Studies on the Biological Activity of Cannabidivarin (CBDV): A Technical Guide

Disclaimer: Direct research on the biological activity of Cannabidivarin diacetate (CBDV-diacetate) is scarce in publicly available scientific literature. This document summarizes the well-documented biological activities of its parent compound, Cannabidivarin (CBDV). It is hypothesized that CBDV-diacetate may act as a prodrug, converting to CBDV in vivo to exert its pharmacological effects. The data and protocols presented herein are therefore based on studies of CBDV and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential of CBDV and its derivatives.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. Structurally similar to cannabidiol (B1668261) (CBD), CBDV has garnered significant scientific interest for its potential therapeutic applications, particularly in the fields of neurology and inflammation. Extensive preclinical research has demonstrated its anticonvulsant, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the key biological activities of CBDV, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Data on Biological Activities

The biological effects of CBDV have been quantified in various preclinical models. The following tables summarize key findings from in vivo and in vitro studies.

Table 1: In Vivo Anticonvulsant Activity of CBDV

| Animal Model | Seizure Induction Agent | CBDV Dose (mg/kg) | Observed Effect | Citation |

| Mouse | Pentylenetetrazole (PTZ) | ≥100 | Significant anticonvulsant effects | [1][2] |

| Mouse | Audiogenic Seizure | ≥87 | Significant anticonvulsant effects | [1] |

| Rat | Pilocarpine | ≥100 | Suppression of convulsions | [1] |

| Mouse | Maximal Electroshock (mES) | ≥100 | Significant anticonvulsant effects | [2] |

| Rat | PTZ-induced Seizures | 400 | Significantly decreased seizure severity (median score: 3.25 vs. 5 in vehicle) and increased latency to first seizure (272s vs. 60s in vehicle) | |

| Rat (VPA model of autism) | N/A | 20 | Prevented hyperlocomotion |

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of CBDV

| Cell/Tissue Model | Condition | CBDV Concentration | Observed Effect | Citation |

| Human Brain Microvascular Endothelial Cells (HBMECs) | Oxygen-Glucose Deprivation (OGD) | 300 nM - 10 µM | Attenuated levels of monocyte chemoattractant protein (MCP)-1 | [3] |

| Astrocytes | Oxygen-Glucose Deprivation (OGD) | 10 nM - 10 µM | Attenuated levels of interleukin-6 (IL-6) and lactate (B86563) dehydrogenase (LDH); Decreased vascular endothelial growth factor (VEGF) secretion | [3] |

| Microglial BV-2 cells | Lipopolysaccharide (LPS) | Concentration-dependent | Inhibited LPS-induced phosphorylation of IKKβ, p65, JNK, ERK, and p38; Blocked LPS-induced pro-inflammatory factors NO, IL-1β, IL-6, and TNF-α | [4] |

| Rat Hippocampal Slices | 4-AP and Mg²⁺-free conditions | Not specified | Significantly attenuated status epilepticus-like epileptiform local field potentials (LFPs) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the cited studies on CBDV.

In Vivo Anticonvulsant Models

3.1.1. Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Animals: Male adult mice or rats.

-

Procedure:

-

Animals are administered CBDV or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined pretreatment time (e.g., 60 minutes), animals are injected with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Animals are observed for a set period (e.g., 30 minutes) for seizure activity.

-

-

Parameters Measured: Latency to the first seizure, seizure severity (using a standardized scoring system), and mortality rate.[1]

3.1.2. Audiogenic Seizure Model

-

Animals: Genetically susceptible mouse strains (e.g., DBA/2).

-

Procedure:

-

Mice are administered CBDV or vehicle.

-

After the pretreatment period, mice are placed in an acoustic chamber.

-

A high-intensity acoustic stimulus (e.g., 110 dB) is delivered for a specific duration (e.g., 60 seconds).

-

-

Parameters Measured: Incidence and severity of wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.[1]

3.1.3. Pilocarpine-Induced Seizure Model

-

Animals: Male adult rats.

-

Procedure:

-

Animals are pretreated with a peripherally acting muscarinic antagonist (e.g., scopolamine (B1681570) methyl nitrate) to reduce peripheral cholinergic effects.

-

CBDV or vehicle is administered.

-

Pilocarpine (a muscarinic acetylcholine (B1216132) receptor agonist) is injected to induce status epilepticus.

-

-

Parameters Measured: Latency to the first seizure, seizure severity, and duration of status epilepticus.[1]

In Vitro Neuroprotection and Anti-inflammatory Assays

3.2.1. Oxygen-Glucose Deprivation (OGD) Model

-

Cell Types: Human brain microvascular endothelial cells (HBMECs), astrocytes.

-

Procedure:

-

Cells are cultured to confluence.

-

The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., <1% O₂).

-

After the OGD period (e.g., 4 hours), the medium is replaced with a glucose-containing medium, and cells are returned to normoxic conditions (reoxygenation).

-

CBDV is typically added during the OGD and/or reoxygenation phase.

-

-

Parameters Measured: Cell viability (e.g., MTT assay), release of inflammatory mediators (e.g., IL-6, MCP-1) into the culture medium (measured by ELISA), and markers of cell damage (e.g., LDH release).[3]

3.2.2. Lipopolysaccharide (LPS)-Induced Inflammation Model

-

Cell Type: Murine macrophage cell line (e.g., BV-2).

-

Procedure:

-

Cells are plated and allowed to adhere.

-

Cells are pretreated with various concentrations of CBDV for a specific duration (e.g., 1 hour).

-

LPS is added to the culture medium to induce an inflammatory response.

-

Cells and culture supernatant are harvested after a set incubation period (e.g., 24 hours).

-

-

Parameters Measured:

-

Nitric oxide (NO) production in the supernatant (Griess assay).

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant (ELISA) or their mRNA expression (RT-qPCR).

-

Activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB, MAPKs) in cell lysates (Western blot).[4]

-

Signaling Pathways and Experimental Workflows

The biological effects of CBDV are mediated through various molecular targets and signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the workflows of key experiments.

Signaling Pathways

References

- 1. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of Cannabidivarin and Cannabigerol on Cells of the Blood-Brain Barrier Under Ischemic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pathway to Cannabidivarin Diacetate: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of Cannabidivarin Diacetate (CBDV-DA), a derivative of the non-psychotropic phytocannabinoid Cannabidivarin (CBDV). While direct synthesis and isolation protocols for CBDV-DA are not extensively documented in peer-reviewed literature, this paper constructs a comprehensive methodology based on analogous acetylation reactions of other cannabinoids. This guide provides a plausible synthetic route, detailed experimental protocols, and purification strategies. Furthermore, it explores the potential biological implications of acetylated cannabinoids, offering a framework for future research into the pharmacology of this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

Cannabidivarin (CBDV) is a naturally occurring cannabinoid found in the Cannabis sativa plant. As a propyl analog of cannabidiol (B1668261) (CBD), it has garnered significant interest for its potential therapeutic applications, particularly in the management of epilepsy and other neurological disorders. The modification of natural phytocannabinoids through synthetic chemistry offers a pathway to new compounds with potentially altered pharmacokinetic and pharmacodynamic properties. This compound (CBDV-DA), the di-acetylated form of CBDV, represents one such synthetic derivative. The addition of acetyl groups to the phenolic hydroxyls of the resorcinyl core can modify the compound's lipophilicity, metabolic stability, and interaction with cannabinoid receptors.

This guide outlines a proposed synthetic route for the preparation of CBDV-DA from CBDV, leveraging established acetylation methodologies for cannabinoids like THC and CBD. It provides a detailed experimental protocol for the synthesis, purification, and characterization of the target compound.

Synthetic Route and Methodology

The proposed synthesis of this compound proceeds via the acetylation of Cannabidivarin using acetic anhydride (B1165640). This reaction is analogous to the preparation of other acetylated cannabinoids, such as THC-O-acetate and CBD diacetate[1][2][3]. A patent for the synthesis of cannabinoid compounds describes a similar reaction for the preparation of cannabidiol diacetate aldehyde, which achieved a quantitative yield.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed methodology for the laboratory-scale synthesis of CBDV-DA.

Materials:

-

Cannabidivarin (CBDV)

-

Acetic Anhydride (Ac₂O)

-

Pyridine (B92270) (or another suitable base catalyst)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cannabidivarin (1 equivalent) in dry dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (2.5 equivalents) followed by the slow, dropwise addition of acetic anhydride (2.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified using standard techniques such as column chromatography or crystallization. Patents describing the purification of acetylated THC suggest distillation and liquid-liquid extraction methods[1][2][3]. For laboratory scale, chromatography is often preferred.

Chromatographic Purification:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 0% to 20% ethyl acetate).

-

The fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated to yield purified this compound.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound, as well as a projected summary of a typical reaction.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (as reference standard) |

| This compound | C₂₃H₃₀O₄ | 370.48 | ≥98%[4] |

Table 1: Chemical Properties of this compound.

| Parameter | Value | Reference |

| Starting Material | Cannabidivarin (CBDV) | - |

| Reagents | Acetic Anhydride, Pyridine | |

| Solvent | Dichloromethane (DCM) | |

| Projected Yield | Quantitative (based on analogous reaction) | |

| Purification Method | Silica Gel Chromatography | General Practice |

Table 2: Summary of a Projected Synthetic Protocol for this compound.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and isolation of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, it is hypothesized that its biological activity may be mediated through the endocannabinoid system, similar to other cannabinoids. However, acetylation may alter its affinity for cannabinoid receptors CB1 and CB2. Some studies on other cannabinoid esters have shown low affinity for the CB1 receptor. The diagram below illustrates the general signaling cascade initiated by cannabinoid receptor activation.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthetic discovery and isolation of this compound. By leveraging established chemical principles for cannabinoid acetylation, a detailed and plausible experimental protocol has been presented. The provided data tables and workflow diagrams serve as a valuable resource for researchers aiming to synthesize and study this novel compound.

Significant research is still required to fully characterize the pharmacological profile of CBDV-DA. Future studies should focus on:

-

Optimization of the synthetic protocol to maximize yield and purity.

-

Comprehensive analytical characterization of the compound using techniques such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry.

-

In vitro and in vivo studies to determine the binding affinity of CBDV-DA for cannabinoid receptors and to elucidate its specific signaling pathways and biological effects.

The exploration of synthetic derivatives of natural cannabinoids like CBDV holds immense potential for the development of new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Cannabidivarinic Acid (CBDVA)

Introduction

Cannabidivarinic acid (CBDVA) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is the acidic precursor to cannabidivarin (B1668262) (CBDV). As research into the therapeutic potential of minor cannabinoids expands, robust and reliable analytical methods for their quantification are crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the quantitative analysis of CBDVA in various matrices, including plant material and extracts.

Note: The user request specified "Cannabidivarin diacetate." This compound is not a commonly referenced cannabinoid in scientific literature. It is presumed the user is referring to Cannabidivarinic Acid (CBDVA), the acidic precursor to CBDV, and this document will focus on the analytical methods for CBDVA.

Analytical Techniques for CBDVA Quantification

The primary analytical techniques for the quantification of CBDVA and other cannabinoids are High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector, and Gas Chromatography (GC) or HPLC coupled with Mass Spectrometry (MS).[1]

-

High-Performance Liquid Chromatography (HPLC-UV/PDA): This is the most common method for cannabinoid analysis as it can quantify both neutral and acidic cannabinoids, like CBDVA, without the need for derivatization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of CBDVA.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for cannabinoid analysis. However, it requires a derivatization step to prevent the decarboxylation of acidic cannabinoids like CBDVA at the high temperatures used in the instrument.[2][3]

The following sections provide detailed protocols and quantitative data for these methods.

Experimental Workflow for CBDVA Quantification

The general workflow for the quantification of CBDVA involves sample preparation, chromatographic separation and detection, and data analysis.

References

Application Notes and Protocols for Cannabidivarin (CBDV) in In Vitro Cell Culture

A Note to Researchers: Extensive literature searches did not yield specific protocols for the in vitro application of Cannabidivarin (B1668262) diacetate (CBDVA). The following application notes and protocols are based on studies conducted with its parent compound, Cannabidivarin (CBDV). Due to their structural similarity, these protocols may serve as a foundational guide for preliminary research with CBDVA, with the caveat that optimization will be necessary.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. It is a propyl analog of cannabidiol (B1668261) (CBD).[1] In vitro studies have begun to elucidate its pharmacological effects, demonstrating its potential as an anticonvulsant and immunosuppressive agent.[1] These protocols provide a framework for the investigation of CBDV's effects on cell viability, proliferation, apoptosis, and its interaction with specific signaling pathways in a cell culture setting.

Data Presentation: In Vitro Effects of CBDV

The following tables summarize quantitative data from studies on the effects of CBDV on various cell lines.

Table 1: Cytotoxicity of CBDV in Human T-Cell Lines

| Cell Line | Assay | IC50 (µM) | Exposure Time |

| Jurkat | WST-1 | 31.03 | Not Specified |

| MOLT-4 | WST-1 | 25.23 | Not Specified |

Data extracted from a study on the effect of cannabidivarin on T-Cell line proliferation and activation.[1]

Table 2: Effects of CBDV on T-Type Calcium Channels in HEK293 Cells

| Channel Subtype | Assay | CBDV Concentration (µM) | % Inhibition | IC50 (µM) |

| Caᵥ3.1 | FLIPR | 10 | <80% | 2 |

| Caᵥ3.2 | FLIPR | 10 | 80 ± 6% | 11 |

| Caᵥ3.3 | FLIPR | 10 | <80% | Not Determined |

Data from a study on the anticonvulsant phytocannabinoids CBGVA and CBDVA.

Table 3: Antagonistic Activity of CBDV at the GPR55 Receptor

| Receptor | Assay | IC50 (µM) |

| GPR55 | Not Specified | 10 |

Data from a study on the anticonvulsant phytocannabinoids CBGVA and CBDVA.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of CBDV.

Protocol 1: Assessment of Cell Viability using WST-1 Assay

This protocol is adapted from a study investigating the effects of CBDV on T-cell lines.[1]

Objective: To determine the effect of CBDV on the viability of cultured cells.

Materials:

-

Jurkat or MOLT-4 T-cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cannabidivarin (CBDV) stock solution (dissolved in DMSO)

-

WST-1 reagent

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of CBDV from the stock solution in complete medium. Add the desired concentrations of CBDV to the wells. Include a vehicle control (DMSO) at the same concentration as the highest CBDV treatment.

-

Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol is based on a methodology used to study apoptosis in T-cell lines treated with CBDV.[1]

Objective: To quantify the percentage of apoptotic and necrotic cells following CBDV treatment.

Materials:

-

Jurkat or MOLT-4 T-cell lines

-

6-well plates

-

Cannabidivarin (CBDV) stock solution (dissolved in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of CBDV and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.

-

Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Proliferation Assay using CFSE Staining

This protocol is adapted from a study on T-cell proliferation.[1]

Objective: To measure the inhibition of cell proliferation induced by CBDV.

Materials:

-

Jurkat or MOLT-4 T-cell lines

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

PBS

-

Complete RPMI-1640 medium

-

Cannabidivarin (CBDV) stock solution

-

Flow cytometer

Procedure:

-

CFSE Staining: Resuspend cells in pre-warmed PBS containing CFSE at the desired concentration. Incubate for 10-15 minutes at 37°C.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

-

Washing: Wash the cells three times with complete medium.

-

Cell Seeding and Treatment: Seed the CFSE-labeled cells in culture plates and treat with various concentrations of CBDV.

-

Incubation: Incubate for 72 hours.

-

Data Acquisition: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Analysis: Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathways of Cannabidivarin (CBDV).

Caption: Experimental workflow for in vitro analysis of CBDV.

References

Application of Cannabidivarin Diacetate (CBDV-DA) in Preclinical Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the cannabis plant, has demonstrated significant anticonvulsant properties in a variety of preclinical epilepsy models.[1] Cannabidivarin diacetate (CBDV-DA) is a synthetic derivative of CBDV, created through the acetylation of CBDV's two phenolic hydroxyl groups. This modification is hypothesized to enhance the molecule's stability and bioavailability, acting as a prodrug that is rapidly metabolized in vivo to release the active parent compound, CBDV. Recent studies on other cannabinoid acetates have shown that they are efficiently hydrolyzed to their active, non-acetylated forms within the body. While direct preclinical studies on CBDV-DA for epilepsy are not yet available, its application is predicated on its conversion to CBDV.

These application notes provide a comprehensive overview of the preclinical evidence for CBDV's anti-seizure efficacy and detail the experimental protocols necessary to investigate the potential of CBDV-DA as a novel therapeutic for epilepsy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Cannabidivarin (CBDV), the active metabolite of CBDV-DA.

Table 1: Efficacy of CBDV in Preclinical Seizure Models

| Animal Model | Seizure Type | Species | Dosing (mg/kg, i.p.) | Key Findings | Reference |

| Maximal Electroshock (MES) | Tonic-clonic | Mouse | ≥100 | Significant anticonvulsant effects. | [1] |

| Pentylenetetrazole (PTZ) | Clonic, Tonic-clonic | Rat, Mouse | ≥100 | Significant anticonvulsant effects. | [1] |

| Audiogenic Seizures | Clonic, Tonic-clonic | Mouse | ≥50 | Significant anticonvulsant effects. | [1] |

| Pilocarpine-induced | Status Epilepticus | Rat | 200 | No significant effect alone, but potentiated the effects of valproate and phenobarbital. | [1] |

Table 2: Pharmacokinetic Parameters of CBDV in Rodents

| Species | Administration Route | Dose (mg/kg) | Tmax (Plasma) | Cmax (Plasma) | Tmax (Brain) | Cmax (Brain) | Reference |

| Mouse | Oral | - | 30 min | 0.47 µg/mL | 60 min | 0.94 µg/mL | |

| Rat | Oral | 60 | - | - | Higher brain concentrations than i.p. | - | [2] |

| Mouse | Intraperitoneal | - | Higher plasma and brain concentrations than oral | - | Higher plasma and brain concentrations than oral | - | [2] |

Mechanism of Action (Hypothesized for CBDV-DA via CBDV)

Preclinical evidence suggests that CBDV exerts its anticonvulsant effects through mechanisms independent of the cannabinoid CB1 receptor. The primary proposed mechanism involves the modulation of transient receptor potential (TRP) channels, specifically as an agonist of TRPV1, TRPV2, and TRPA1, and an antagonist of TRPM8. Desensitization of these channels may reduce neuronal hyperexcitability. Additionally, there is evidence suggesting a potential role for the GABAergic system in CBDV's anticonvulsant activity.

Caption: Hypothesized mechanism of action for CBDV-DA in epilepsy.

Experimental Protocols

The following are detailed protocols for key preclinical experiments to evaluate the anticonvulsant potential of CBDV-DA.

Acute Seizure Models

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male adult mice (e.g., C57BL/6, 20-25 g).

-

Apparatus: A constant current stimulator with corneal electrodes.

-

Procedure:

-

Administer CBDV-DA (e.g., 50, 100, 200 mg/kg, intraperitoneally - i.p.) or vehicle control. The choice of vehicle will depend on the solubility of CBDV-DA; a common vehicle for cannabinoids is a mixture of ethanol, Tween 80, and saline.

-

At the time of predicted peak brain concentration (based on pharmacokinetic studies of CBDV, approximately 60 minutes post-i.p. administration), deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.

-

This model is used to screen for compounds effective against myoclonic and generalized seizures.

-

Animals: Male adult rats (e.g., Sprague-Dawley, 200-250 g) or mice.

-

Procedure:

-

Administer CBDV-DA (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle.

-

After a predetermined pretreatment time (e.g., 60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous - s.c. for mice; 35 mg/kg, i.p. for rats).

-

Observe the animals for 30 minutes and score seizure severity using a standardized scale (e.g., Racine scale).

-

Endpoints include the latency to the first seizure, seizure severity score, and the percentage of animals protected from generalized tonic-clonic seizures.

-

Chronic Seizure Model: Kindling

Kindling models represent a more chronic form of epilepsy and are useful for assessing the anti-epileptogenic potential of a compound.

-

Animals: Male adult rats (e.g., Wistar, 250-300 g).

-

Procedure:

-

Surgically implant a bipolar electrode into the basolateral amygdala.

-

After a recovery period, deliver a sub-convulsive electrical stimulus daily.

-

Continue daily stimulation until stable, fully kindled seizures (e.g., Racine stage 5) are consistently elicited.

-

Once kindled, administer CBDV-DA or vehicle daily prior to the electrical stimulation.

-

Record and analyze seizure parameters such as afterdischarge duration, seizure severity, and seizure duration.

-

Caption: General experimental workflow for preclinical evaluation.

Logical Relationships in Preclinical Epilepsy Research

The investigation of a novel anticonvulsant like CBDV-DA follows a logical progression from initial screening in acute models to more complex chronic models, alongside mechanistic and safety studies.

Caption: Logical progression of preclinical epilepsy research.

Conclusion

The available preclinical data for CBDV strongly support the investigation of CBDV-DA as a potential therapeutic agent for epilepsy. As a prodrug, CBDV-DA is expected to deliver the active anticonvulsant CBDV, potentially with improved pharmacokinetic properties. The protocols outlined above provide a framework for the systematic evaluation of CBDV-DA's efficacy and mechanism of action in established preclinical models of epilepsy. Further research into the in vivo hydrolysis and pharmacokinetic profile of CBDV-DA is warranted to optimize dosing regimens and fully characterize its therapeutic potential.

References

- 1. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neuroinflammatory Pathways Using Cannabidivarin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating these inflammatory responses. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This process is largely regulated by key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid, has demonstrated significant anti-neuroinflammatory properties.[1][2] Emerging research indicates that Cannabidivarin diacetate (CBDV-DA), a prodrug of CBDV, is a promising compound for therapeutic intervention. The anti-inflammatory effects of CBDV are attributed to its ability to target the Toll-like receptor 4 (TLR4) co-receptor MD2.[1] This interaction inhibits the downstream activation of both the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory molecules.[1][2]

These application notes provide detailed protocols for utilizing CBDV-DA to study its effects on neuroinflammatory pathways in an in vitro model of LPS-stimulated microglial cells.

Data Presentation: Efficacy of Cannabidivarin in Mitigating Neuroinflammation

The following tables summarize the dose-dependent inhibitory effects of Cannabidivarin (CBDV) on key inflammatory markers in LPS-stimulated microglial cells. Similar outcomes are anticipated for its diacetate form, CBDV-DA.

Table 1: Inhibition of NF-κB Activation by CBDV in LPS-Stimulated Microglial Cells

| Cell Line | Assay | CBDV Concentration (µM) | IC50 (µM) |

| HEK Blue hTLR4 | SEAP Reporter Assay | 0, 1, 3, 10 | 1.4 ± 0.2 |

| BV-2 Microglia | Luciferase Reporter Assay | 0, 1, 3, 10 | 1.7 ± 0.2 |

Data adapted from published studies on CBDV.[2]

Table 2: Suppression of Pro-inflammatory Mediators by CBDV in LPS-Stimulated BV-2 Microglial Cells

| Inflammatory Mediator | Assay | CBDV Concentration (µM) | IC50 (µM) |

| Nitric Oxide (NO) | Griess Assay | 0, 0.1, 0.3, 1, 3, 10 | 0.5 ± 0.3 |

| IL-1β (mRNA) | qPCR | 0, 1, 3, 10 | Dose-dependent reduction |

| IL-6 (mRNA) | qPCR | 0, 1, 3, 10 | Dose-dependent reduction |

| TNF-α (mRNA) | qPCR | 0, 1, 3, 10 | Dose-dependent reduction |

Data adapted from published studies on CBDV.[2]

Mandatory Visualizations

Caption: CBDV-DA signaling pathway in microglia.

Caption: General experimental workflow.

Experimental Protocols

Cell Culture and Treatment of BV-2 Microglial Cells

This protocol outlines the procedure for culturing and treating BV-2 murine microglial cells to induce an inflammatory response with LPS and assess the effects of CBDV-DA.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (CBDV-DA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Seeding:

-

Seed the cells into the appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere for 24 hours.[3]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of CBDV-DA (e.g., 1, 5, 10 µM) for 1 hour.[3]

-

Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration depending on the downstream assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and NO production).[3][4]

-

Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

Cell culture supernatant from treated cells

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.

-

-

Assay:

-

Add 50 µL of cell culture supernatant or standard to each well of a 96-well plate.[5]

-

Add 50 µL of Griess Reagent Component A to each well.

-

Incubate for 10 minutes at room temperature, protected from light.[5]

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

Cytokine Quantification by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using a sandwich ELISA.

Materials:

-

Cell culture supernatant from treated cells

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure (General):

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add 100 µL of cell culture supernatant or standards to the appropriate wells.[7] Incubate for 2 hours at room temperature.[8]

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

-

Calculation: Determine the cytokine concentrations in the samples based on the standard curve.

Western Blotting for NF-κB and MAPK Signaling Pathways

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK pathways to assess their activation.

Materials:

-

Treated cells from a 6-well plate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5-10 minutes.[3]

-

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

References

- 1. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitric Oxide Griess Assay [bio-protocol.org]

- 7. file.elabscience.com [file.elabscience.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Assessing the Anticonvulsant Effects of CBDVA Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarinic acid (CBDVA) has emerged as a phytocannabinoid with potential anticonvulsant properties. Its diacetate form, a synthetic derivative, may offer altered pharmacokinetic properties, such as improved stability and bioavailability, making it a compound of interest for epilepsy research. These application notes provide a comprehensive experimental design to assess the anticonvulsant efficacy of CBDVA diacetate using established preclinical models. The protocols detailed below are designed to deliver robust and reproducible data for the evaluation of this novel compound.

Recent studies have highlighted the anticonvulsant potential of various phytocannabinoids.[1][2] Specifically, cannabidivarinic acid (CBDVA) has been identified as having anticonvulsant effects in models of hyperthermia-induced seizures.[2] The mechanism of action for cannabinoids is often multi-modal.[1][3] For cannabidiol (B1668261) (CBD), a closely related compound, proposed mechanisms include modulation of targets such as the Transient Receptor Potential Vanilloid-1 (TRPV1), the orphan G protein-coupled receptor-55 (GPR55), and the equilibrative nucleoside transporter 1 (ENT-1).[4][5] Research suggests that CBDVA may also exert its effects through inhibition of T-type calcium channels and antagonism of GPR55.[1][3]

This document outlines protocols for two widely accepted and clinically validated animal models of epilepsy: the pentylenetetrazole (PTZ) induced seizure model, which is representative of generalized myoclonic and absence seizures, and the maximal electroshock (MES) seizure model, which is a model for generalized tonic-clonic seizures.[6]

Experimental Design and Workflow

The overall experimental design will involve a multi-stage process, beginning with dose-range finding studies and culminating in efficacy evaluation in acute seizure models. The workflow is designed to systematically assess the anticonvulsant potential of CBDVA diacetate.

Figure 1: Experimental workflow for assessing anticonvulsant effects.

Key Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to induce clonic seizures and is considered predictive of efficacy against generalized absence and myoclonic seizures.[7]

Materials:

-